Product packaging for Dibenzo[fg,ij]pentaphene(Cat. No.:CAS No. 197-69-3)

Dibenzo[fg,ij]pentaphene

Cat. No.: B094374
CAS No.: 197-69-3
M. Wt: 352.4 g/mol
InChI Key: VCGMPHXNFLPGQK-UHFFFAOYSA-N
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Description

Dibenzo[fg,ij]pentaphene (CAS 197-69-3) is a polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials research, particularly in the bottom-up synthesis of well-defined nanographenes . This compound serves as a key precursor or model system for constructing chiral molecular nanographenes, which exhibit potential for applications in optoelectronics, field-effect transistors, and sensing due to their electroactive and fluorescent properties . Its value in research stems from its defined structure, which allows for the study of crystal packing and the formation of characteristic channel-like morphologies in the solid state . Physical properties include a molecular formula of C28H16, a molecular weight of 352.43 g/mol, a calculated density of 1.333 g/cm³, and a high boiling point of approximately 629.3 °C at 760 mmHg . Thermodynamic data, such as a standard enthalpy of formation (ΔfH°gas) of 658.89 kJ/mol, are available from calculated properties . As a specialist chemical, it is supplied for laboratory and industrial research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H16 B094374 Dibenzo[fg,ij]pentaphene CAS No. 197-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

197-69-3

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-26-16-18-8-2-4-10-20(18)22-12-6-14-24(28(22)26)23-13-5-11-21(19)27(23)25/h1-16H

InChI Key

VCGMPHXNFLPGQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1

Other CAS No.

197-69-3

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzo Fg,ij Pentaphene and Its Derivatives

Oxidative Cyclodehydrogenation Approaches

Oxidative cyclodehydrogenation, particularly the Scholl reaction, stands as a powerful and widely utilized method for the formation of carbon-carbon bonds in the synthesis of PAHs. This reaction facilitates the intramolecular cyclization of precursor molecules through the removal of hydrogen atoms, leading to the desired fused aromatic systems.

Scholl Oxidation Mechanisms and Selectivity

The Scholl reaction is an acid-catalyzed oxidative condensation of aromatic compounds. nih.gov The mechanism of the Scholl reaction is complex and still a subject of some debate, with two primary pathways proposed: a radical cation mechanism and an arenium ion mechanism. researchgate.net The prevailing mechanism can be influenced by the choice of oxidant and reaction conditions. nih.gov For instance, the use of iron(III) chloride (FeCl₃) often favors a radical cation pathway, while reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a strong acid can proceed via an arenium ion mechanism. nih.gov

The selectivity of the Scholl reaction is a critical aspect, as the cyclization of complex precursors can potentially lead to multiple isomers. nih.gov Research has shown that the choice of oxidizing agent can dramatically influence the reaction's outcome. For example, in the synthesis of some PAHs, FeCl₃ has been shown to selectively produce products with six-membered rings, while DDQ can lead to the formation of eight-membered rings. nih.gov Furthermore, unexpected rearrangements can occur during Scholl reactions, leading to the formation of thermodynamically or kinetically favored products that may differ from the expected structure. acs.orgnih.gov These rearrangements can include 1,2-aryl shifts, which can result in the formation of five-membered rings within the polycyclic framework. acs.orgnih.gov Quantum-chemical investigations have been employed to understand the high regioselectivity observed in certain Scholl reactions, revealing that the reaction pathway can be directed by subtle electronic and steric factors. nih.gov

Precursor Design and Reactivity in Cyclodehydrogenation

The design of the precursor molecule is paramount in directing the outcome of the Scholl reaction and achieving the desired regioselectivity for the synthesis of complex PAHs like dibenzo[fg,ij]pentaphene. researchgate.netresearchgate.net The strategic placement of substituents on the precursor can influence the sites of intramolecular coupling. nih.gov For instance, the introduction of sterically demanding groups, such as tert-butyl groups, on a hexaphenylbenzene (B1630442) precursor can prevent complete planarization during the Scholl reaction, leading to the formation of helical nanographenes. beilstein-journals.org

The reactivity of different aromatic units within a precursor can also be exploited to control the cyclization sequence. nih.gov The choice of solvent and reaction temperature are also crucial parameters that can control the extent of oligomerization and the final structure of the product. nih.gov The synthesis of large PAHs often relies on a "bottom-up" strategy where tailor-made oligophenylene precursors are subjected to a final, often mild, oxidative cyclodehydrogenation step to yield the final planar aromatic hydrocarbon. researchgate.net

Metal-Catalyzed Arylation Strategies

Metal-catalyzed cross-coupling and arylation reactions have emerged as indispensable tools for the construction of the intricate carbon skeletons of PAHs. Ruthenium and palladium catalysts, in particular, have enabled the development of highly chemoselective and efficient synthetic routes.

Ruthenium-Catalyzed Chemoselective C–O Arylation

Ruthenium-catalyzed reactions have shown significant promise in the synthesis of complex aromatic structures. A notable application is the chemoselective C–O arylation of dimethoxyanthraquinones. researchgate.net This methodology allows for the selective reaction of arylboronates at the ortho C–O bonds of the anthraquinone (B42736) core, leading to diarylation products. researchgate.net This approach has been successfully employed in the synthesis of dibenzo[h,rst]pentaphenes and dibenzo[fg,qr]pentacenes, which are isomers of this compound. researchgate.net

The reaction proceeds via a two-step procedure. The first step involves the ruthenium-catalyzed diarylation of the dimethoxyanthraquinone precursor. This is followed by a Corey-Chaykofsky reaction and subsequent dehydrative aromatization to afford the final pentaphene (B1220037) derivatives. researchgate.net This strategy highlights the ability of ruthenium catalysts to selectively activate and functionalize C–O bonds in the presence of other reactive sites, offering a powerful tool for the construction of complex PAHs.

CatalystPrecursorReaction TypeProductKey Features
Ruthenium Complex1,4-DimethoxyanthraquinoneChemoselective C–O ArylationDibenzo[h,rst]pentaphene DerivativeSelective arylation at ortho C–O bonds.
Ruthenium Complex1,5-DimethoxyanthraquinoneChemoselective C–O ArylationDibenzo[fg,qr]pentacene DerivativeTwo-step procedure involving Corey-Chaykofsky reaction.

Palladium-Catalyzed Intramolecular Cyclization Reactions

Palladium catalysis has been extensively used in C-H activation and intramolecular arylation reactions to construct fused ring systems. beilstein-journals.orgnih.govkobe-u.ac.jpnih.gov These reactions provide an efficient means of forming new carbon-carbon bonds and are highly valuable in the synthesis of polycyclic aromatic and heteroaromatic compounds. beilstein-journals.org

The general strategy involves a palladium catalyst, often in the presence of a suitable ligand and base, to facilitate the intramolecular coupling of an aryl halide with a C-H bond on an adjacent aromatic ring. beilstein-journals.org The choice of phosphine (B1218219) ligand can significantly improve the yield of the cyclized product. beilstein-journals.org This methodology has been successfully applied to the synthesis of a variety of fused heterocycles, including those containing pyridine (B92270) and imidazole (B134444) rings. beilstein-journals.orgkobe-u.ac.jp

While a direct synthesis of this compound using this method has not been explicitly reported in the provided context, the principles of palladium-catalyzed intramolecular C-H arylation are highly applicable. A suitably designed precursor, featuring appropriately positioned aryl halides and C-H bonds, could undergo a palladium-catalyzed cyclization to form the this compound core. The reaction conditions, including the choice of catalyst, ligand, and solvent, would be crucial for achieving high yields and selectivity. nih.gov A tandem process involving decarboxylation and C-H activation has also been reported for the synthesis of dibenzofuran (B1670420) derivatives, showcasing the versatility of palladium catalysis in constructing fused aromatic systems. nih.gov

CatalystSubstrate TypeReaction TypeProduct TypeKey Features
Pd(OAc)₂ with PPh₃2-Quinolinecarboxyamide with N-aryl bromideIntramolecular C–H ArylationMultiply Fused HeterocycleHigh yield with appropriate phosphine ligand.
Palladium TrifluoroacetateBenzoic AcidsTandem Decarboxylation/C-H ActivationDibenzofuran DerivativesEfficient one-pot process.
Palladium CatalystN-(2-halobenzyl)-heteroaromaticsIntramolecular C-H ArylationFused Heteroaromatic CompoundsProvides regiochemical control.

Novel Synthetic Routes

The quest for more efficient and versatile methods for the synthesis of complex PAHs continues to drive innovation in synthetic chemistry. While the previously discussed methods form the bedrock of synthetic strategies towards this compound, the development of novel routes is an ongoing area of research. These new approaches often focus on improving step economy, utilizing more environmentally benign reagents, and accessing novel structural motifs. The synthesis of large and complex nanographenes often relies on the development of new precursor designs and the fine-tuning of cyclodehydrogenation conditions to control the final structure. beilstein-journals.org The combination of different synthetic strategies, such as metal-catalyzed cross-coupling to build a precursor followed by a final oxidative cyclization, represents a powerful approach to these challenging molecules.

Photochemical Cyclodehydroiodination (PCDHI)

Photochemical cyclodehydroiodination (PCDHI) represents a powerful and efficient strategy for the synthesis of large, fused polycyclic aromatic hydrocarbons. This method involves the intramolecular cyclization of an iodine-substituted precursor upon irradiation with UV light, leading to the formation of a new carbon-carbon bond and the elimination of hydrogen iodide. While a specific application of PCDHI for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of the closely related nanographene, dibenzo[hi,st]ovalene (DBOV), provides a compelling example of this methodology's potential.

In a reported synthesis, an iodinated bichrysenyl precursor was subjected to photocyclization. The reaction was carried out in a solution of acetone (B3395972) and aqueous sodium carbonate, irradiated with 300 nm UV lamps. This process resulted in the formation of the target DBOV in a notable yield of 73%. The use of an aqueous base, such as sodium carbonate, is crucial to neutralize the hydrogen iodide generated during the reaction, thereby preventing potential side reactions and promoting the desired cyclization.

The high efficiency and relatively mild conditions of PCDHI make it an attractive method for the final aromatization step in the synthesis of complex PAHs. The reaction's success is often dependent on the precursor's conformation, which must allow for the close proximity of the aryl and iodo-substituted aryl moieties to facilitate the intramolecular cyclization.

Table 1: Example of Photochemical Cyclodehydroiodination for a Dibenzo-fused Nanographene

Precursor Product Reagents and Conditions Yield

1,3-Dipolar Cycloaddition for π-Extended Imidazole Systems

The 1,3-dipolar cycloaddition of polycyclic aromatic azomethine ylides with nitriles has emerged as an effective method for the synthesis of highly fused, nitrogen-containing PAHs. This approach has been successfully employed to create π-extended imidazole systems, including a derivative of this compound. Specifically, the synthesis of 14b¹,15-diazadibenzo[fg,ij]cyclopenta[rst]pentaphene highlights the utility of this methodology. nih.govprinceton.edu

The reaction sequence begins with the 1,3-dipolar cycloaddition between a polycyclic aromatic azomethine ylide and a nitrile. nih.gov This step is followed by a palladium-catalyzed intramolecular cyclization, which serves to further extend the π-conjugated system and form the final, complex heterocyclic structure. nih.gov A key aspect of the initial cycloaddition is the activation of the nitrile dipolarophile. Research has shown that the use of a cesium salt, such as cesium carbonate (Cs2CO3), is essential for the reaction to proceed effectively. nih.gov The Lewis-acidic nature of the cesium ion is believed to activate the nitrile, making it more susceptible to cycloaddition with the azomethine ylide. nih.gov

This synthetic strategy is valued for its broad substrate scope and good functional group compatibility, opening avenues for the creation of a variety of novel PAH molecules incorporating imidazole scaffolds. nih.govmdpi.com

Table 2: Key Steps in the Synthesis of a this compound Derivative via 1,3-Dipolar Cycloaddition

Step Reaction Type Key Reagents Function
1 1,3-Dipolar Cycloaddition Polycyclic aromatic azomethine ylide, Nitrile, Cs2CO3 Formation of fused imidazole ring

Cation-Initiated Synthesis of Polycyclic Aromatic Scaffolds

Cation-initiated synthesis provides a powerful approach to constructing complex polycyclic aromatic scaffolds through the generation of reactive carbocation intermediates that drive cyclization and aromatization reactions. While specific examples detailing the synthesis of this compound via this method are not prevalent in the surveyed literature, the general principles of this strategy are well-established in the formation of other large PAHs. These reactions often involve strong acids or Lewis acids to generate the initial cationic species from a suitably designed precursor, such as an alcohol or an alkene.

The mechanism typically proceeds through an intramolecular electrophilic aromatic substitution, where the generated carbocation attacks an electron-rich aromatic ring within the same molecule. Subsequent elimination of a proton or a leaving group leads to the formation of a new ring and the extension of the conjugated π-system. The regioselectivity of the cyclization is a critical aspect of this method and is governed by the stability of the intermediate carbocations and the electronic properties of the aromatic rings involved.

One of the significant challenges in cation-initiated synthesis is controlling the reaction to avoid undesired rearrangements and side reactions that can arise from the highly reactive cationic intermediates. The choice of the acid catalyst, solvent, and reaction temperature are crucial parameters that must be carefully optimized to achieve the desired product in good yield.

Reaction Optimization and Scalability Studies

The successful laboratory-scale synthesis of this compound and its derivatives is a significant achievement; however, for practical applications in materials science and other fields, the optimization of these reactions for higher yields, reduced side products, and scalability is paramount. This involves a systematic investigation of various reaction parameters.

Solvent Effects on Reaction Kinetics

The choice of solvent can profoundly influence the kinetics and outcome of a chemical reaction. In the context of synthesizing polycyclic aromatic hydrocarbons, solvents can affect the solubility of reactants and intermediates, stabilize transition states, and in some cases, directly participate in the reaction mechanism. For photochemical reactions, such as cyclodehydroiodination, the solvent's transparency at the irradiation wavelength is a critical factor.

Studies on photochemical pathways have shown that solute-solvent interactions can modify the energies of and crossings between electronic states of the chromophores, which in turn affects the rates of internal conversion and intersystem crossing. scholaris.ca The polarity of the solvent can also play a significant role. For instance, in reactions involving polar intermediates or transition states, a polar solvent can lower the activation energy and accelerate the reaction rate. Conversely, for nonpolar reactions, a nonpolar solvent may be more suitable. The viscosity of the solvent can also impact reaction rates, particularly in diffusion-controlled processes. nih.gov

Additive Screening for Yield Enhancement and Side Reaction Suppression

In many synthetic protocols, the addition of specific substances in catalytic or stoichiometric amounts can lead to significant improvements in reaction yield and selectivity. These additives can serve various functions, such as activating a reactant, trapping a side product, or stabilizing a catalyst.

A pertinent example is found in the 1,3-dipolar cycloaddition for the synthesis of π-extended imidazole systems, where the addition of a cesium salt is crucial. nih.gov In the synthesis of a this compound derivative, the use of cesium carbonate (Cs2CO3) was found to be essential for the cycloaddition of the polycyclic aromatic azomethine ylide with nitriles. nih.gov The cesium ion is believed to act as a Lewis acid, activating the nitrile group and making it more susceptible to attack by the 1,3-dipole. nih.gov This activation leads to a significant enhancement in the reaction's efficiency.

Emerging Technologies in this compound Synthesis (e.g., Biocatalysis, Ultrasound)

The quest for more sustainable and efficient synthetic methods has led to the exploration of emerging technologies in the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the generation of highly reactive radical species. While the primary application of ultrasound in PAH chemistry has been in their degradation and extraction, its use in synthesis is a growing area of interest. nih.govrsc.org Sonochemistry can enhance reaction rates, improve yields, and sometimes enable reaction pathways that are not accessible through conventional methods. acs.org

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the potential for highly selective and environmentally benign synthetic routes. Enzymes operate under mild conditions of temperature and pH and can exhibit remarkable chemo-, regio-, and stereoselectivity. qub.ac.uk The application of biocatalysis to the synthesis of complex aromatic systems often involves C-C bond-forming enzymes. qub.ac.uk While the direct biocatalytic synthesis of a complex, non-natural PAH like this compound is a significant challenge, the development of novel enzymes and the engineering of existing ones are expanding the scope of biocatalysis for the construction of intricate molecular architectures.

Chemical Reactivity and Transformation Mechanisms of Dibenzo Fg,ij Pentaphene

Fundamental Reaction Pathways

The fundamental reactivity of neutral dibenzo[fg,ij]pentaphene, including its behavior in oxidative, reductive, and substitution reactions, is a critical aspect of its chemical profile. However, detailed experimental studies on these specific pathways for the neutral molecule are not extensively documented in publicly available literature.

Oxidative Transformations and Product Characterization

Reductive Processes and Molecular Stability

This compound exhibits notable molecular stability, a characteristic feature of large, fully benzenoid PAHs. This stability is a consequence of its extensive π-electron delocalization. Reductive processes for this compound are highlighted by its ability to undergo a twofold reduction to form a dianion. researchgate.net This transformation indicates the capacity of the π-system to accommodate additional electrons. The formation of this stable dianion is a key feature of its chemistry.

Substitution Reactions and Regioselectivity

Detailed experimental investigations into the substitution reactions, such as electrophilic or nucleophilic aromatic substitution, on the this compound skeleton are not extensively described in the available literature. For PAHs, the regioselectivity of substitution reactions is typically governed by the electronic and steric properties of the different carbon positions. Theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack, but experimental validation for this compound is not presently available.

Investigation of Charged Species Reactivity

The reactivity of charged species of this compound, particularly its dianion, has been a subject of more specific investigation, revealing unique transformation pathways.

Synthesis and Oxidation of this compound Dianions to Dioxo Derivatives

The dianion of this compound has been successfully synthesized. researchgate.net This species has demonstrated noteworthy reactivity towards oxygen. In a reaction that proceeds in nearly quantitative yield, the dianion of this compound reacts with oxygen to form the 15,16-dioxo derivative. researchgate.net This specific and high-yielding transformation underscores the influence of the electronic structure of the dianion on its chemical behavior.

The difference in reactivity between the dianion of this compound and that of the structurally related dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene is significant. researchgate.net Under similar oxidative conditions, the latter does not yield any dioxo product. researchgate.net This disparity is attributed to the different modes of cyclic conjugation within the two dianions. researchgate.net

Table 1: Oxidation of this compound Dianion

ReactantOxidizing AgentProductYield
This compound dianionOxygen15,16-dioxothis compoundNearly quantitative

Thermal Cyclization of this compound Dianions

While direct experimental evidence for the thermal cyclization of the this compound dianion itself is not specified in the reviewed literature, studies on structurally related dianions suggest that this is a plausible reaction pathway. For instance, the thermal ring closure of the dianions of dibenzotetracene and its derivatives has been observed, leading to the formation of new heterocyclic systems. This type of reaction opens up novel synthetic routes to complex aromatic structures. The potential for the this compound dianion to undergo a similar thermal cyclization remains an area for further investigation.

Role of Cyclic Conjugation in Reactivity Profiles

The reactivity of this compound, a non-alternant polycyclic aromatic hydrocarbon, is intrinsically linked to its electronic structure, particularly the modes of cyclic conjugation within its π-electron system. Quantum-chemical assessments provide a powerful lens through which to understand these relationships, revealing how the distribution of π-electrons influences the molecule's chemical behavior.

Quantum-Chemical Assessment of Conjugation Modes

Quantum-chemical methods have been employed to assess the cyclic conjugation in the dianion of this compound. researchgate.net These methods analyze the π-electron delocalization within the various rings of the molecule to determine the extent of their aromatic or antiaromatic character. This assessment is crucial for understanding the stability and reactivity of charged species of this compound.

Correlation between Electronic Structure and Reactivity

The specific modes of cyclic conjugation in the dianion of this compound have a direct and observable impact on its chemical reactivity. For instance, the oxidation of the dianion of this compound has been shown to be a direct consequence of its particular pattern of cyclic conjugation. researchgate.net

Experimental evidence, supported by quantum-chemical analysis, demonstrates that the reaction of the this compound dianion with oxygen leads to the formation of a 15,16-dioxo derivative in a nearly quantitative yield. researchgate.net This high degree of selectivity and yield is attributed to the specific electronic structure of the dianion, where the calculated modes of cyclic conjugation predispose it to oxidation at these particular positions. This stands in contrast to other structurally related dianions where different conjugation modes lead to different oxidation outcomes. researchgate.net

The study of such correlations underscores the predictive power of quantum-chemical calculations in understanding the reactivity of complex polycyclic aromatic hydrocarbons. By mapping the electronic landscape of a molecule like this compound, it is possible to rationalize and even predict its chemical behavior.

Advanced Spectroscopic and Structural Analysis of Dibenzo Fg,ij Pentaphene

High-Resolution Structural Elucidation Techniques

Determining the precise three-dimensional structure and molecular integrity of dibenzo[fg,ij]pentaphene requires a combination of sophisticated analytical methods. These techniques provide fundamental information about its crystalline arrangement, atomic connectivity, and exact mass.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H NMR, COSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of organic molecules in solution. Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule, with their chemical shifts (δ) indicating the degree of electronic shielding. For a complex PAH like this compound, the aromatic region of the ¹H NMR spectrum would be expected to show a series of complex multiplets due to spin-spin coupling between adjacent protons.

To unravel these complex coupling networks, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) are employed. A COSY experiment maps the correlations between protons that are coupled to each other, allowing for the systematic assignment of protons across the molecular skeleton. Cross-peaks in the COSY spectrum directly indicate which protons are neighbors in the spin system. While NMR is a standard characterization technique for such compounds, detailed experimental ¹H NMR and COSY spectra for the parent this compound are not specified in available research literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition and molecular integrity of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula. For this compound, the expected molecular formula is C₂₈H₁₆. nist.gov The theoretical exact mass corresponding to this formula can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition and, by extension, its molecular weight, verifying that the correct molecule has been synthesized. nist.gov

Table 1: Molecular Formula and Mass of this compound

Compound Name Molecular Formula Theoretical Exact Mass (Da)

Note: The theoretical exact mass is calculated based on the most abundant isotopes of carbon (¹²C) and hydrogen (¹H).

Optical and Electronic Spectroscopic Investigations

Spectroscopic techniques that probe the electronic properties of a molecule are vital for understanding its interaction with light, which is fundamental to potential applications in optoelectronics and materials science.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light that a molecule absorbs. For polycyclic aromatic hydrocarbons, absorption in the UV and visible regions corresponds to the promotion of π-electrons from lower-energy occupied molecular orbitals (like the HOMO, or Highest Occupied Molecular Orbital) to higher-energy unoccupied molecular orbitals (like the LUMO, or Lowest Unoccupied Molecular Orbital). The resulting spectrum, a plot of absorbance versus wavelength, reveals a series of absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's specific electronic structure. A 1977 study by Clar and Schmidt correlated the photoelectron and ultraviolet absorption spectra for a series of PAHs, including the bisanthene series to which this compound belongs, providing foundational data in this area. nist.gov The complex, multi-band spectrum typical for large PAHs provides a distinct fingerprint related to the various possible π-π* electronic transitions.

Fluorescence Spectroscopy: Emission Characteristics and Solvent Polarity Effects

Fluorescence spectroscopy is a complementary technique to UV-Vis absorption that investigates the light emitted by a molecule after it has been electronically excited. After absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.

The emission characteristics of a fluorophore can be highly sensitive to its environment. A key aspect of this is the effect of solvent polarity. In polar solvents, the solvent molecules can reorient around the excited state of the fluorophore, which can stabilize the excited state and lower its energy. nist.gov This stabilization often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases. nist.gov Studying the fluorescence of this compound in a range of solvents with varying polarities would provide valuable information on the charge distribution in its excited state. However, specific experimental data detailing the emission maxima and solvent-dependent shifts for this compound are not available in the surveyed literature.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiral properties of molecules. While this compound is itself an achiral molecule, its derivatives can be rendered chiral through the introduction of stereogenic centers, typically in peripheral substituents, or by forming supramolecular structures with a preferred helicity. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

For chiral derivatives of this compound, CD spectroscopy is instrumental in confirming enantiomeric purity and exploring the relationship between molecular structure and chiroptical properties. The electronic transitions of the large, conjugated pentaphene (B1220037) core are highly sensitive to its environment. When chirally perturbed, these transitions give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these signals are directly related to the spatial arrangement of the atoms. nih.govmdpi.com

Research on related chiral polycyclic aromatic hydrocarbons has demonstrated that functionalization can lead to unique photophysical properties. For instance, a chiral pentaphene derivative derived from the hexabenzocoronene motif was shown to have a significantly increased fluorescence quantum yield compared to its achiral counterpart. rsc.org CD spectroscopy in such cases would be essential to correlate the enhanced fluorescence with a specific chiral conformation or aggregation state. The technique can probe chirality that arises from intramolecular sources (e.g., chiral side chains) or intermolecular interactions in aggregates and thin films. nih.gov

ParameterDescriptionSignificance for this compound Derivatives
Wavelength (nm) The specific wavelength of circularly polarized light being absorbed.Corresponds to electronic transitions within the pentaphene chromophore.
Molar Circular Dichroism (Δε) The difference in molar extinction coefficients for left and right circularly polarized light.Quantifies the intensity of the CD signal; its sign indicates the nature of the chiral transition.
Cotton Effect The characteristic change in sign of a CD signal in the vicinity of an absorption band.Provides information about the stereochemistry and conformation of the chiral derivative.

Single-Molecule Spectroscopy for Photophysical Insights

Single-molecule spectroscopy (SMS) offers an unparalleled view of molecular photophysics by eliminating the ensemble averaging inherent in bulk measurements. researchgate.net For complex polycyclic aromatic hydrocarbons like this compound, SMS, particularly at cryogenic temperatures, can reveal detailed insights into its intrinsic electronic properties and interactions with its immediate nano-environment. nih.gov

At cryogenic temperatures, the absorption and emission spectra of single this compound molecules can resolve into extremely narrow zero-phonon lines (ZPLs). nih.gov The ZPL represents the purely electronic transition between the ground and first excited singlet states, free from vibrational broadening. The precise energy of the ZPL is exquisitely sensitive to the local environment, making the molecule an effective probe of its surroundings.

Key photophysical parameters can be extracted from SMS studies. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the intersystem crossing (ISC) rate (the rate of transition from a singlet excited state to a triplet state) are fundamental properties that govern the molecule's efficiency as a light emitter. rsc.org By monitoring the fluorescence intensity and lifetime of a single molecule, researchers can understand its photostability and the dynamics of its excited states, providing a foundation for its application in molecular electronics and quantum information processing. nih.gov

Photophysical ParameterDescriptionInsight Provided
Zero-Phonon Line (ZPL) A sharp spectral line corresponding to a purely electronic transition at cryogenic temperatures.Reveals the precise energy of the S₀ → S₁ transition and acts as a sensitive probe of the local electric field. nih.gov
Fluorescence Quantum Yield (ΦF) The efficiency of the fluorescence process, expressed as the ratio of emitted to absorbed photons.Determines the brightness of the molecule as an emitter.
Intersystem Crossing (ISC) Rate The rate at which the molecule transitions from a singlet excited state to a triplet state.Influences the fluorescence efficiency and photostability; a low ISC rate is desirable for fluorescent probes. nih.gov
Spectral Diffusion The random shifting of a molecule's ZPL frequency over time.Provides information on the dynamics and fluctuations of the molecule's host matrix.

Chromatographic and Thermal Analysis for Purity and Stability

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of individual components in a mixture. For synthesized this compound, HPLC is the standard method to assess its purity. Given the nonpolar nature of this polycyclic aromatic hydrocarbon, reversed-phase HPLC is typically employed.

In this method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, is used to elute the components. sigmaaldrich.com this compound, being highly nonpolar, interacts strongly with the stationary phase, leading to a relatively long retention time. Impurities, such as unreacted starting materials or side products from the synthesis, will have different polarities and thus different retention times, allowing for their separation.

Purity is determined by integrating the peak areas in the resulting chromatogram. The percentage purity is calculated as the area of the main this compound peak divided by the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal contribution from other signals. Detection is commonly achieved using a UV-Vis or fluorescence detector, as the extensive π-conjugated system of this compound results in strong absorption and emission in the ultraviolet and visible regions. researchgate.net

ParameterTypical Condition for PAH AnalysisPurpose
Stationary Phase C18-bonded silicaProvides a nonpolar surface for effective separation of hydrophobic PAHs.
Mobile Phase Gradient of Acetonitrile/WaterAllows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/minControls the speed of the separation and influences peak resolution.
Detector UV-Vis or Fluorescence DetectorEnables sensitive and selective detection of PAHs based on their electronic transitions.
Retention Time Compound-specificThe time taken for the analyte to pass through the column, used for identification.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability of materials. This compound, as a large, fully aromatic, and rigid hydrocarbon, is expected to exhibit exceptionally high thermal stability.

A TGA thermogram plots the percentage of initial mass remaining against temperature. For a highly stable compound like this compound, the TGA curve would typically show a long, flat plateau, indicating no mass loss, up to very high temperatures. The onset temperature of decomposition (Tonset) is the point at which mass loss begins. Another key metric is the temperature at which 5% or 10% of the mass has been lost (T5 or T10), which serves as a standard measure of thermal stability. researchgate.netimpactfactor.org

The decomposition of such stable aromatic compounds often occurs in a single, rapid step at high temperatures and may leave behind a significant amount of carbonaceous residue, known as char yield. researchgate.net This high thermal stability is crucial for applications in high-temperature electronics and advanced materials where resistance to thermal degradation is paramount.

Thermal ParameterDescriptionSignificance for this compound
Tonset (°C) The temperature at which decomposition begins.Indicates the upper limit of the material's thermal stability. Expected to be very high.
T5 / T10 (°C) Temperature at which 5% or 10% weight loss occurs.A standardized quantitative measure of thermal stability.
Decomposition Range The temperature range over which the main weight loss event occurs.A narrow range suggests a well-defined decomposition process.
Char Yield (%) The percentage of mass remaining at the end of the analysis.A high char yield is characteristic of compounds that form a stable carbon residue upon heating.

Electron Microscopy for Morphological and Crystal Structure Analysis (e.g., Selected Area Electron Diffraction)

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM), are indispensable for visualizing the nanoscale morphology and crystal structure of materials. For this compound, TEM can reveal how individual molecules self-assemble into larger structures, such as nanofibers, nanobelts, or single crystals. researchgate.net The morphology of these assemblies is critical as it directly influences the material's electronic and optical properties.

Within the TEM, Selected Area Electron Diffraction (SAED) is a powerful technique for probing the crystalline nature of the sample. wikipedia.org A focused electron beam is diffracted by the periodic arrangement of atoms in a crystalline sample. This diffraction pattern is then projected onto a detector.

The nature of the SAED pattern provides immediate information about the sample's structure:

A Crystalline Sample produces a pattern of sharp, discrete spots. The arrangement and spacing of these spots are directly related to the crystal lattice planes. By measuring the distances and angles between spots, the crystal lattice parameters can be determined. researcher.life

A Polycrystalline Sample yields a pattern of concentric rings, as it consists of many small, randomly oriented crystallites.

An Amorphous Sample results in broad, diffuse halos, indicating a lack of long-range atomic order. researchgate.net

For this compound, SAED can be used to confirm the single-crystalline nature of self-assembled nanostructures and to determine their crystallographic orientation. This structural information is vital for understanding charge transport and other anisotropic properties in organic electronic devices.

TechniqueInformation ObtainedRelevance to this compound
Transmission Electron Microscopy (TEM) High-resolution images of nanoscale morphology.Visualizes the shape and size of self-assembled structures (e.g., crystals, fibers).
Selected Area Electron Diffraction (SAED) Analysis of crystallinity and crystal structure.Confirms whether assemblies are crystalline, polycrystalline, or amorphous; allows for determination of crystal lattice parameters. wikipedia.orgresearchgate.net

Computational and Theoretical Chemistry Studies on Dibenzo Fg,ij Pentaphene

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory forms the foundation for computing the molecular and electronic properties of dibenzo[fg,ij]pentaphene. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hückel Molecular Orbital Theory, have been instrumental in elucidating the behavior of this and similar polycyclic aromatic hydrocarbons (PAHs).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-electron systems. mdpi.com It is a powerful tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties such as molecular orbital energies. researchgate.net DFT calculations are based on the principle that the total energy of a system is a functional of the electron density. nih.gov By solving the Kohn-Sham equations, DFT can provide valuable insights into the structure-property relationships of molecules. mdpi.com

While specific DFT studies detailing the comprehensive molecular and electronic properties of this compound are not extensively available in the surveyed literature, the general methodology is well-established for PAHs. researchgate.net For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, and bond angles. Furthermore, DFT is used to calculate key electronic descriptors that govern its behavior in various applications.

Table 1: Representative Molecular and Electronic Properties Calculable by DFT

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides the foundational 3D structure, including bond lengths and angles.
Molecular Orbital Energies Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Crucial for understanding electronic transitions, reactivity, and stability. irjweb.com
Ionization Potential The minimum energy required to remove an electron from the molecule.Relates to the molecule's ability to undergo oxidation.
Electron Affinity The energy released when an electron is added to the molecule.Indicates the molecule's capacity to be reduced.
Vibrational Frequencies Frequencies of the normal modes of vibration.Can be correlated with experimental infrared and Raman spectra for structural confirmation.

Note: This table is illustrative of the types of data obtained from DFT calculations and does not represent actual calculated values for this compound due to the lack of specific studies in the available literature.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com For PAHs, hybrid functionals such as B3LYP are commonly used to provide a good balance between computational cost and accuracy. researchgate.net

Hückel Molecular Orbital (HMO) theory, though a simplified method, provides significant qualitative insights into the π-electron systems of conjugated molecules like this compound. wikipedia.org It is particularly useful for understanding aromaticity and resonance stabilization. The theory focuses on the delocalized π-electrons, which are crucial in determining the electronic properties and reactivity of PAHs. scielo.br

HMO theory can be used to calculate the total π-electron energy, which is a key indicator of the stability of a conjugated system. The concept of resonance energy, derived from HMO calculations, quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. scielo.br At the Hückel level, Dewar resonance energies are calculated by comparing the total π electronic stabilization of the cyclic molecule to that of a corresponding unbranched, isoconjugate hydrocarbon. scielo.br

In a study on the oxidation of the dianion of this compound, a quantum-chemical method based on the Hückel molecular orbital approximation was employed to assess the modes of cyclic conjugation. This analysis was crucial in explaining the observed chemical behavior, where the dianion of this compound reacts with oxygen to form a 15,16-dioxo derivative in nearly quantitative yield. The study highlighted that the specific mode of cyclic conjugation within the dianion dictates its reactivity.

The contribution of individual rings to the total π-electron energy can also be calculated to test the Hückel (4n+2) rule quantitatively. For benzenoid hydrocarbons, (4m+2)-membered rings generally stabilize the molecule, while (4m)-membered rings are destabilizing.

Modeling of Molecular Interactions and Reactivity

Computational models are essential for predicting how this compound interacts with other molecules and how it behaves in chemical reactions. These models provide a molecular-level understanding of its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wuxibiology.com The theory posits that the reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxibiology.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO and LUMO are part of its extensive π-electron system. The HOMO represents the ability to donate an electron, making it the site for nucleophilic attack, while the LUMO represents the ability to accept an electron, indicating the site for electrophilic attack. irjweb.com

In the context of the dianion of this compound, calculated HOMO-LUMO energy gaps have been used to rationalize the striking differences observed in its 1H and 13C NMR spectra compared to a similar dianion. This demonstrates the utility of FMO theory in explaining the electronic structure and properties of charged species of this molecule.

Table 2: Relationship between HOMO-LUMO Gap and Chemical Properties

HOMO-LUMO GapChemical ReactivityKinetic Stability
Small HighLow
Large LowHigh

This table illustrates the general trend predicted by Frontier Molecular Orbital theory.

Thermodynamic and kinetic modeling are used to predict the feasibility and rate of chemical reactions. Thermodynamic modeling focuses on the energy changes during a reaction, determining whether a transformation is favorable (exergonic) or unfavorable (endergonic). Kinetic modeling, on the other hand, investigates the reaction pathway and the energy of the transition state to determine the reaction rate.

A notable chemical transformation of this compound is the oxidation of its dianion. The dianion has been shown to react with oxygen to form the 15,16-dioxo derivative with high yield. This reactivity is a consequence of the specific electronic structure of the dianion. While detailed thermodynamic and kinetic parameters for this specific reaction are not provided in the available literature, computational methods could be employed to model the reaction pathway. This would involve calculating the energies of the reactants, products, and any intermediates and transition states. Such calculations would provide valuable information on the reaction mechanism, including the activation energy, which is a key determinant of the reaction rate.

Pharmacophore modeling is a computational technique widely used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be biologically active. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

While specific studies on pharmacophore modeling for scaffolds derived from this compound were not identified in the reviewed literature, the general principles can be applied to this class of compounds. Given that many polycyclic aromatic hydrocarbons exhibit biological activity, often through intercalation with DNA or interaction with specific enzymes, pharmacophore models could be developed for this compound derivatives. nih.govnih.gov

The process would typically involve:

Identifying a set of biologically active molecules with a common scaffold related to this compound.

Aligning these molecules and identifying the common chemical features responsible for their activity.

Generating a 3D pharmacophore model that encapsulates these features.

Using this model to screen virtual libraries of compounds to identify new potential drug candidates with different chemical backbones but the same pharmacophoric features, a process known as scaffold hopping.

Such an approach could be valuable in exploring the potential of this compound-based structures in medicinal chemistry.

Simulation of Physical Phenomena

Computational and theoretical chemistry provides powerful tools to investigate the fundamental physical processes governing the behavior of complex organic molecules like this compound. Through advanced simulation techniques, researchers can gain detailed insights into phenomena that are often difficult to probe experimentally. This section focuses on the application of these methods to understand charge transport mechanisms and self-assembly processes in this compound, crucial for its potential applications in organic electronics.

Computational Studies of Charge Transport Mechanisms

The efficiency of organic electronic devices hinges on the mobility of charge carriers (holes and electrons) through the molecular material. For polycyclic aromatic hydrocarbons (PAHs) such as this compound, charge transport is typically described by a hopping mechanism, where charges move between adjacent molecules. The rate of this hopping process can be estimated using Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V).

Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of a neutral molecule to that of its charged state (and vice versa) without the charge actually being transferred. A lower reorganization energy generally leads to higher charge mobility. Computational methods, particularly Density Functional Theory (BT), are employed to calculate λ. This involves optimizing the geometry of the molecule in both its neutral and charged states.

The total reorganization energy is comprised of two components:

λi (Inner-sphere reorganization energy): Associated with the geometry relaxation of the molecule itself.

λo (Outer-sphere reorganization energy): Related to the rearrangement of the surrounding solvent or molecular environment, which is negligible for charge transport in solid-state devices.

Electronic Coupling (V): The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between adjacent molecules for charge transfer. This parameter is highly sensitive to the relative orientation and distance between the molecules, i.e., the molecular packing in the solid state. DFT calculations are also the primary tool for computing V. The value of V is typically calculated for molecular dimers extracted from a predicted or experimentally determined crystal structure.

The charge hopping rate (k_hop) can be expressed by the Marcus equation:

khop = (2π/ħ) * |V|2 * (1/√(4πλkBT)) * exp(-(λ)2/(4λkBT))

where ħ is the reduced Planck constant, k_B is the Boltzmann constant, and T is the temperature.

ParameterTypical Computational MethodSignificance for Charge TransportRepresentative Values for PAHs (Illustrative)
Reorganization Energy (λ)Density Functional Theory (DFT)Lower values are desirable for higher mobility.0.1 - 0.3 eV
Electronic Coupling (V)Density Functional Theory (DFT)Higher values, dependent on molecular packing, lead to higher mobility.10 - 100 meV
Charge Mobility (µ)Kinetic Monte Carlo (kMC) simulationsOverall measure of charge transport efficiency.0.1 - 10 cm²/Vs

Molecular Dynamics Simulations of Self-Assembly Processes

The performance of organic electronic materials is not only dependent on the properties of individual molecules but is also critically influenced by their collective organization in the solid state. Molecular self-assembly, the spontaneous organization of molecules into ordered structures, is a key process that determines the morphology and, consequently, the electronic properties of the material. Molecular dynamics (MD) simulations are a powerful computational tool to study these dynamic processes at the atomic level.

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of potential energy functions and parameters that approximate the quantum mechanical interactions.

For this compound, which can be considered a graphene fragment, MD simulations can provide insights into:

Aggregation and Nucleation: How individual molecules in a solvent or in the gas phase come together to form larger aggregates and the initial stages of crystal nucleation.

π-π Stacking Interactions: The simulations can reveal the preferred stacking arrangements (e.g., parallel-displaced, T-shaped) and the intermolecular distances and orientations that minimize the potential energy. The strength of these π-π stacking interactions is a primary driving force for the self-assembly of planar aromatic molecules.

Influence of Environment: The effect of solvent molecules or a substrate on the self-assembly process can be explicitly modeled, providing a more realistic picture of thin-film formation.

Morphology of the Assembled Structure: By simulating a large number of molecules over a sufficient timescale, MD can predict the resulting morphology of the self-assembled structure, such as the formation of crystalline domains, amorphous regions, or specific nanostructures.

Key Findings from MD Simulations of Similar Systems:

Studies on the self-assembly of graphene fragments and other PAHs have shown that these molecules tend to form ordered stacks driven by van der Waals and π-π interactions. The final morphology is a delicate balance between these attractive intermolecular forces and the thermal energy of the system. The simulations can quantify important parameters like the binding energy between molecules in different configurations.

Simulation AspectKey Parameters InvestigatedInsights Gained
Intermolecular InteractionsBinding energy, stacking distance, relative orientationQuantification of the driving forces for self-assembly (e.g., π-π stacking vs. van der Waals).
Aggregation DynamicsCluster size distribution over time, nucleation rateUnderstanding the kinetics of how molecules come together to form larger structures.
Final MorphologyRadial distribution functions, order parametersPrediction of the degree of crystallinity and the overall arrangement of molecules in the solid state.

Molecular Engineering and Derivatization Strategies for Dibenzo Fg,ij Pentaphene

Rational Design of Substituted Dibenzo[fg,ij]pentaphene Systems

The rational design of substituted this compound systems focuses on overcoming the inherent limitations of the parent molecule, such as poor solubility, and on introducing new functionalities through the controlled placement of substituents.

Functionalization for Enhanced Processability and Solubility

The large, planar aromatic core of this compound leads to strong intermolecular π-π stacking interactions, resulting in low solubility in common organic solvents and high melting points. This poor processability hinders its application in solution-processed electronic devices. To address this, flexible side groups can be introduced to the polycyclic backbone. For instance, the incorporation of alkoxy chains has been shown to significantly improve the solubility of related polycyclic aromatic hydrocarbons, such as dibenzo[fg,op]naphthacenes, even in nonpolar solvents like cyclohexane nih.gov. While specific data for this compound is limited, this strategy is a well-established principle in the field.

The introduction of bulky substituents, such as trialkylsilylethynyl groups, is another effective strategy to disrupt the co-facial π-stacking and enhance solubility. This approach has been successfully applied to pentacene (B32325) derivatives, rendering them more amenable to solution-based fabrication techniques beilstein-journals.org.

Regioselective Introduction of Aryl and Alkoxy Substituents

The precise control over the position of functional groups on the this compound core is crucial for systematically tuning its properties. Regioselective synthesis allows for the introduction of aryl and alkoxy substituents at specific sites, enabling a fine-tuning of the electronic and steric characteristics of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective C-H arylation of polycyclic aromatic hydrocarbons. For instance, a ruthenium-catalyzed chemoselective C-O arylation of dimethoxyanthraquinones has been developed for the synthesis of dibenzo[h,rst]pentaphene and dibenzo[fg,qr]pentacene derivatives figshare.com. This method demonstrates the feasibility of regioselective arylation on precursors that can lead to larger pentaphene (B1220037) systems. While a direct regioselective C-H arylation of this compound itself is not extensively documented, these methods on related structures suggest potential pathways.

Similarly, the introduction of alkoxy groups can be achieved through various synthetic strategies. The facile synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes has been reported, showcasing methods to incorporate these solubilizing groups onto a related polycyclic aromatic framework nih.gov.

Substitution Strategy Effect on Properties Example of Synthetic Method Relevant Compound Class
Alkoxy FunctionalizationEnhanced solubility in organic solvents.Palladium-catalyzed dehydrohalogenation of bis(2-bromophenyl)benzene precursors.Dibenzo[fg,op]naphthacenes
Aryl FunctionalizationModulation of electronic properties and solid-state packing.Ruthenium-catalyzed C-O arylation of dimethoxyanthraquinones.Dibenzo[h,rst]pentaphenes

Heteroatom Doping and its Impact on Electronic Properties

Incorporating heteroatoms such as nitrogen into the carbon framework of this compound, a process known as heteroatom doping, is a powerful strategy to modify its electronic properties. This approach can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), influence charge transport characteristics, and introduce new functionalities.

Synthesis and Characterization of Nitrogen-Doped this compound Analogs

The synthesis of nitrogen-doped polycyclic aromatic hydrocarbons often involves the use of nitrogen-containing precursors in cyclization reactions. While the direct synthesis of nitrogen-doped this compound is not extensively reported, methods developed for other nanographenes can be considered. For instance, the synthesis of nitrogen-doped graphene can be achieved through post-treatment methods or by using nitrogen-containing precursors during chemical vapor deposition mdpi.comresearchgate.net. For discrete molecules, cyclization reactions of precursors containing pyridine (B92270) or other nitrogen heterocycles are common strategies.

Characterization of these N-doped analogs would typically involve a combination of spectroscopic techniques such as NMR and mass spectrometry to confirm the molecular structure, and X-ray crystallography to determine the solid-state packing. To probe the electronic structure, techniques like cyclic voltammetry and UV-vis absorption and fluorescence spectroscopy are employed.

Tailoring Properties through Heteroatom Type and Doping Position

The type of heteroatom and its position within the aromatic framework have a profound impact on the electronic properties of the resulting molecule. Nitrogen, being more electronegative than carbon, acts as an electron-withdrawing group, which can lower both the HOMO and LUMO energy levels. The specific position of the nitrogen atom determines the extent of this effect and can also influence the molecule's reactivity and intermolecular interactions.

For example, in graphene, different nitrogen doping configurations (pyridinic, pyrrolic, graphitic) result in distinct changes to the electronic and chemical properties dntb.gov.ua. Similarly, for a molecule like this compound, a nitrogen atom at a bay-region position would have a different electronic influence compared to one in the core of the structure.

Computational studies, often using density functional theory (DFT), are valuable tools to predict how different heteroatoms and their positions will affect the electronic structure, such as the HOMO-LUMO gap, electron affinity, and ionization potential, thus guiding synthetic efforts researchgate.netresearchgate.net.

Doping Parameter Influence on Electronic Properties
Heteroatom Type (e.g., N, B, S) Alters electronegativity of the framework, modulating HOMO/LUMO levels. Boron is typically electron-donating, while nitrogen and sulfur are electron-withdrawing.
Doping Position The specific location of the heteroatom fine-tunes the electronic effects due to differences in local chemical environment and impact on the π-system.
Doping Concentration The number of heteroatoms introduced can systematically shift the electronic properties.

Formation of Helical and Spiro Nanographenes Derived from this compound Moieties

The planar structure of this compound can serve as a building block for the construction of complex, three-dimensional nanographene architectures. By strategically connecting multiple this compound-related units, it is possible to create helical and spiro-fused systems with unique chiroptical and electronic properties.

The Scholl reaction, an oxidative aryl-aryl coupling, is a key transformation in the synthesis of larger nanographenes. Interestingly, the outcome of this reaction can be directed towards either helical or spiro structures based on the electronic nature of the precursors. For instance, the synthesis of a helically arranged molecular nanographene composed of two orthogonal dibenzo[fg,ij]phenanthro-[9,10,1,2,3-pqrst]pentaphene (DBPP) moieties has been reported researchgate.netacs.orgacs.org. This helical structure arises from the covalent linking of these large polycyclic aromatic units.

Conversely, under different conditions or with different precursors, the reaction can lead to the formation of spiro-nanographenes, where two π-systems are connected through a single tetrahedral carbon atom researchgate.net. The formation of a fully graphitized spironanographene from a 9,10-substituted anthracene with two DBPP units has been documented researchgate.net.

These complex structures exhibit fascinating properties. Helical nanographenes are inherently chiral and can display circularly polarized luminescence, making them interesting for applications in chiroptronics acs.org. Spiro-conjugation, on the other hand, can influence the electronic communication between the two orthogonal π-systems.

Control of Topology through Electronic Effects in Scholl Reactions

The Scholl reaction, a key method for the synthesis of molecular nanographenes, can be precisely controlled by tuning the electronic properties of the starting materials. This control allows for the selective formation of different topologies, such as spiro or helical nanographenes. nih.govresearchgate.netresearchgate.netnih.gov

A notable example involves the use of an anthracene core as a scaffold. When anthracene-based polyphenylenes are subjected to Scholl conditions, they tend to form spironanographenes. nih.govnih.gov In contrast, employing an electron-deficient octafluoroanthracene core directs the reaction towards the formation of a helically arranged molecular nanographene. nih.govresearchgate.netresearchgate.netnih.gov This helical structure consists of two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (B86497) (DBPP) moieties linked through the fluorinated anthracene core. nih.govresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) calculations have provided insight into this selective process. The calculations suggest that the electronic nature of the anthracene core is the determining factor. nih.govresearchgate.netresearchgate.netnih.gov For the non-fluorinated anthracene, the reaction proceeds through the formation of spirocycles followed by a subsequent Scholl reaction to yield the spironanographene. nih.govresearchgate.netresearchgate.net Conversely, the electron-withdrawing fluorine atoms on the octafluoroanthracene core favor a direct dehydrogenation reaction, leading exclusively to the helical nanographene. nih.govresearchgate.netresearchgate.net

Table 1: Influence of Electronic Effects on Scholl Reaction Outcome

Starting Substrate CoreElectronic NaturePrimary Reaction PathwayFinal Product Topology
AnthraceneElectron-richSpirocycle formation followed by Scholl reactionSpironanographene
OctafluoroanthraceneElectron-deficientDirect dehydrogenationHelical nanographene

Synthesis of Chiral Molecular Nanographenes

The synthesis of chiral molecular nanographenes based on this compound represents a significant advancement in materials science. Chirality in these systems can arise from morphological features such as the presence of helicene moieties or non-hexagonal rings. nih.gov However, a novel approach has led to the creation of chiral nanographenes that lack these common features. nih.govacs.org

In this method, two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (DBPP) units are covalently linked through a tetrafluorobenzene ring. nih.govacs.orgresearcher.life The resulting helical arrangement of these three molecular fragments creates a chiral axis, leading to a racemic mixture of enantiomers even with symmetrical substitution. nih.govacs.orgresearcher.life

The synthesis of these chiral nanographenes is achieved through a solution-phase, bottom-up approach, which allows for precise control over the final structure and properties. nih.gov The racemic mixture can be resolved using techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.orgresearcher.life Furthermore, the introduction of asymmetric substitutions on the DBPP moieties results in the formation of diastereoisomers. nih.govresearcher.life

The successful synthesis and resolution of these chiral nanographenes open up new possibilities for the development of materials with unique chiroptical and electronic properties. acs.org

π-Extension Strategies for Fused Aromatic Systems

The bottom-up synthesis of molecular nanographenes from smaller polyphenylene precursors is a powerful strategy for creating extended π-conjugated systems. This approach allows for the precise control of the size and shape of the resulting nanographenes, which in turn dictates their electronic and optical properties. nih.gov

One effective method for π-extension involves a multi-step process that begins with a double palladium-catalyzed Sonogashira cross-coupling reaction. beilstein-journals.org This is followed by a two-fold [4+2] cycloaddition reaction with a cyclopentadienone, leading to a large polyaromatic precursor. beilstein-journals.org The final step is a Scholl cyclodehydrogenation reaction, which planarizes the precursor to form the desired nanographene. beilstein-journals.org

These strategies have been successfully employed to synthesize a variety of fused aromatic systems based on this compound. For instance, the connection of two DBPP units through linkers like tetrafluorophenylene or octafluoro-9,10-anthracenylene has yielded complex, three-dimensional chiral nanographenes. beilstein-journals.org The ability to systematically build up these large, well-defined π-systems is crucial for the development of next-generation organic electronic materials.

Supramolecular Chemistry and Self Assembly of Dibenzo Fg,ij Pentaphene Scaffolds

Investigation of π-π Stacking Interactions

π-π stacking is a primary driving force in the self-assembly of dibenzo[fg,ij]pentaphene scaffolds. This non-covalent interaction arises from the electrostatic and dispersion forces between the aromatic π-systems of adjacent molecules.

The extended, rigid, and planar aromatic core of this compound and its analogues is highly conducive to strong π-π stacking interactions. These interactions dictate the arrangement of molecules in the solid state and in solution, leading to the formation of well-defined aggregates. rsc.org The balance between these attractive π-π interactions and steric repulsions from peripheral substituent groups is crucial for controlling the final supramolecular structure. In many polycyclic aromatic hydrocarbons (PAHs), this stacking leads to the formation of columnar or lamellar structures, which are fundamental to the development of advanced materials.

The proximity and orientation of molecules within π-stacked aggregates significantly alter their electronic and optical properties compared to the isolated molecules. researchgate.net Strong electronic coupling between adjacent this compound cores can lead to:

Changes in Absorption and Emission Spectra: Aggregation often causes shifts in the UV-visible absorption and fluorescence spectra. Depending on the geometry of the stacked molecules, this can manifest as a red-shift (J-aggregation) or a blue-shift (H-aggregation).

Enhanced Charge Transport: The orbital overlap in closely packed π-systems provides pathways for charge carriers (electrons and holes) to move between molecules. This property is essential for applications in organic electronics, such as field-effect transistors and photovoltaic devices. Efficient core-to-core correlation within the stacked assemblies is believed to translate to better semiconducting performance. researchgate.netutah.edu

Self-Assembly into Ordered Structures

Through controlled self-assembly, derivatives of this compound can be organized into complex, hierarchical nanostructures. The specific morphology of these structures is directed by a combination of π-π stacking, van der Waals forces, and the influence of solvent and peripheral functional groups.

Research on the closely related dibenzo[fg,op]naphthacene core, which shares a similar board-like shape, has demonstrated a strong propensity for self-assembly into one-dimensional (1D) nanostructures. researchgate.netutah.edu Upon crystallization, these molecules can form well-defined, belt-like structures. researchgate.net This type of ordered assembly is of significant interest for creating nanoscale wires and other components for electronic devices. The formation of these 1D structures is a direct consequence of the directional nature of the intermolecular π-π stacking interactions. nih.gov

Certain derivatives of this compound analogues, particularly those with flexible alkyl or alkoxy side chains, exhibit liquid crystalline behavior. utah.edunih.gov These materials can form mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

For instance, alkoxy-substituted dibenzo[fg,op]naphthacenes have been shown to form smectic liquid crystal phases. researchgate.net In these phases, the board-like molecules arrange themselves into layers. Specific phases observed include:

Smectic A (SmA): A fluid phase where the molecules are arranged in layers, with their long axes oriented, on average, perpendicular to the layer planes. researchgate.netnih.gov

Smectic C (SmC): Similar to the SmA phase, but the molecules are tilted with respect to the layer normal. researchgate.net

Hexatic B: A more ordered phase featuring short-range positional order within the smectic layers, often with a distorted herringbone packing motif. nih.gov

The specific phase and its properties, such as layer spacing, are influenced by the length of the side chains. researchgate.net This tunability allows for the precise engineering of materials with specific optical and electronic characteristics.

Table 1. Liquid Crystalline Properties of Alkoxy-Substituted Dibenzo[fg,op]naphthacene Derivatives.
CompoundPhase Transitions (°C)Phase TypeLayer Spacing (Å)
DBN(OC₁₂)Cr 105 (SmA 98) ISmectic A (SmA)24.7
DBN(OC₁₄)Cr 102 (SmA 101) ISmectic A (SmA)27.6
DBN(OC₁₆)Cr 98 (SmC 90) ISmectic C (SmC)31.6
DBN(OC₁₈)Cr 96 (SmC 93 SmA 95) ISmectic A (SmA), Smectic C (SmC)Not specified

Data extracted from studies on dibenzo[fg,op]naphthacene (DBN) analogues, which serve as a model for the behavior of this compound scaffolds. researchgate.net Phase transitions are shown on cooling from the isotropic (I) phase to the crystalline (Cr) phase. Temperatures in parentheses indicate a monotropic transition.

This compound in Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. nih.govmdpi.com While the application of the specific this compound scaffold in host-guest chemistry is not extensively documented in dedicated studies, its structural features suggest significant potential.

The flat, extended π-surface of the this compound core could act as a host for electron-deficient guest molecules through charge-transfer and π-stacking interactions. Conversely, functionalized derivatives could be designed to bind specific guests within cavities or clefts created by the supramolecular assembly of multiple pentaphene (B1220037) units. The principles of supramolecular chemistry suggest that porous, two-dimensional networks could be formed, capable of trapping guest molecules whose size and shape are compatible with the cavities of the host network. mdpi.com This area remains a promising direction for future research, with potential applications in molecular recognition, sensing, and separation technologies. thno.org

Design of Molecular Tweezers and Receptors

The rational design of molecular tweezers and receptors hinges on creating a binding cavity with a specific size, shape, and electronic character to complement a target guest molecule. A hypothetical molecular tweezer based on the this compound scaffold would leverage its rigid and extended aromatic surface.

The core principles for designing such a receptor would involve:

Scaffold Rigidity and Preorganization: The this compound unit would provide a rigid backbone, a crucial feature for minimizing the entropic penalty upon guest binding. This preorganized structure ensures that the binding sites are correctly oriented for interaction with a guest molecule.

Functionalization: To create a defined binding pocket, the this compound core would require functionalization with "arms" or "pincers." These appended groups would be strategically positioned to form a cleft-like structure. The choice of these functional groups is critical in determining the selectivity of the receptor. For instance, the incorporation of hydrogen bond donors or acceptors would favor the binding of guests with complementary functionalities.

A hypothetical design could involve linking two this compound units via a central spacer, creating a molecule with a distinct "U" or "V" shape. The concave inner surface, rich in π-electrons, would be predisposed to interact with electron-deficient guest molecules.

Table 1: Hypothetical Design Parameters for this compound-Based Molecular Tweezers

Design ParameterConsiderationPotential Impact on Guest Binding
Pincer Arms Functional groups attached to the periphery of the this compound core.Can introduce specific interactions like hydrogen bonding or electrostatic interactions, enhancing selectivity.
Spacer Unit Chemical bridge connecting two this compound units.Determines the size of the binding cavity and the flexibility of the tweezer.
Solubilizing Groups Appended chemical moieties to improve solubility in desired solvents.Crucial for studying host-guest interactions in solution without significantly altering the binding properties.

Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly of this compound-based supramolecular structures would be governed by a variety of non-covalent interactions. These weak forces are collectively responsible for the stability and structure of the resulting assemblies.

π-π Stacking Interactions: As a large, planar aromatic system, this compound would exhibit strong π-π stacking interactions. In a supramolecular assembly, these interactions would likely dictate the packing of the molecules, leading to the formation of columnar or layered structures. The interaction energy is sensitive to the relative orientation of the aromatic planes, with offset-stacked arrangements often being more favorable than face-to-face stacking.

CH-π Interactions: The hydrogen atoms at the periphery of the this compound core can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules. These interactions play a crucial role in directing the three-dimensional arrangement of molecules in the solid state.

Solvent Effects: The choice of solvent can profoundly influence the self-assembly process. Solvents that interact weakly with the aromatic scaffold would promote aggregation driven by the aforementioned non-covalent interactions. Conversely, solvents that can effectively solvate the this compound molecules would hinder self-assembly.

Table 2: Key Non-Covalent Interactions in Hypothetical this compound Assemblies

Interaction TypeDescriptionExpected Role in Assembly
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.Primary driving force for the formation of ordered aggregates.
Van der Waals Forces Weak, non-directional attractive forces between molecules.Contribute to the overall cohesiveness of the supramolecular structure.
CH-π Interactions Weak hydrogen bonds between C-H groups and the π-system.Influence the precise orientation and packing of molecules within the assembly.

While the specific experimental realization of molecular tweezers and detailed analysis of non-covalent interactions for the this compound scaffold are yet to be reported, the foundational principles of supramolecular chemistry provide a clear framework for how such systems could be designed and how they would behave. Future research in this area would be necessary to validate these theoretical considerations and explore the potential applications of this compound in the field of molecular recognition.

Advanced Applications of Dibenzo Fg,ij Pentaphene in Materials Science

Organic Electronics and Optoelectronic Devices

The rigid, planar structure and extensive π-conjugated system of dibenzo[fg,ij]pentaphene are foundational characteristics for its potential use in organic electronic and optoelectronic devices. These properties are crucial for charge transport and interaction with light, which are the operating principles of devices like transistors, solar cells, and light-emitting diodes.

Organic Field-Effect Transistors (OFETs) based on this compound

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as displays and sensors. nih.govnih.gov The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. researchgate.netresearchgate.net Polycyclic aromatic hydrocarbons are a significant class of materials explored for this purpose due to their potential for ordered molecular packing, which facilitates efficient charge transport.

While the broader class of pentacene (B32325) and its derivatives has been extensively studied for OFETs, specific research detailing the fabrication and performance of OFETs using this compound as the primary active material is not widely documented. However, the inherent electronic properties of the dibenzopentaphene core suggest its potential as a p-type semiconductor, where its stable aromatic system could support the movement of positive charge carriers (holes). The performance of such a device would be contingent on achieving a crystalline thin film with favorable molecular orientation.

Photovoltaic Devices and Light-to-Electricity Conversion

Organic photovoltaic (OPV) cells convert light into electricity and are a promising technology for renewable energy. hdki.hr The core principle involves a donor material that absorbs light to create an exciton (B1674681) (a bound electron-hole pair) and an acceptor material that facilitates the separation of this exciton into free charge carriers. dntb.gov.ua

The application of this compound in photovoltaic devices would likely be as a component of a donor material. Its ability to absorb light in the UV-visible spectrum is a prerequisite for a light-harvesting component in an OPV. The efficiency of such a device would depend on factors like the alignment of its energy levels with a suitable acceptor material to ensure efficient charge transfer and the material's ability to form a morphology that promotes charge separation and transport to the electrodes.

Development of Light-Emitting Materials

Organic light-emitting diodes (OLEDs) utilize organic compounds that emit light when an electric current is applied. The color and efficiency of the emission are determined by the molecular structure of the emitting material. dntb.gov.ua Research in this area often focuses on designing molecules with high photoluminescence quantum yields and tunable emission wavelengths. rsc.org

The dianion of this compound has been synthesized and studied, revealing specific chemical reactivity. researchgate.net It reacts with oxygen to form the 15,16-dioxo derivative in nearly quantitative yield. researchgate.net This finding is significant because it highlights a specific mode of cyclic conjugation and electronic distribution in the dianion state. researchgate.net Understanding such fundamental properties is crucial for designing stable and efficient light-emitting materials, as the stability of charged states (anions and cations) is critical to the operational lifetime of an OLED device.

Research Finding on this compound Dianion
Reactant
Reagent
Product
Yield
Significance

Nanotechnology and Advanced Materials Development

The precise structure of this compound makes it a valuable building block in the bottom-up synthesis of larger, more complex carbon-based nanostructures, such as nanographenes and graphene nanoribbons. acs.org

Fabrication of Nanoscale Devices

The synthesis of functional nanoscale materials often relies on the use of well-defined molecular precursors. The dibenzopentaphene framework has been incorporated into larger, complex nanographene structures. For instance, a molecule composed of two orthogonal dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene (B86497) (DBPP) moieties has been synthesized. acs.org This demonstrates the use of the dibenzopentaphene core as a fundamental unit for constructing larger, three-dimensional carbon nanomaterials. Such structurally precise nanographenes are explored for their unique electronic and optical properties, with potential applications in nanoscale electronic devices. acs.org

Engineering Materials with Tailored Electronic Properties

A key goal in materials science is to design and create materials with specific, predictable electronic properties. researchgate.net This is achieved by modifying molecular structures and understanding how these changes influence the material's behavior. The study of the this compound dianion provides a clear example of how its electronic properties can be investigated.

The observed reactivity of its dianion is a direct consequence of its unique mode of cyclic conjugation. researchgate.net This contrasts with the dianion of a structurally related molecule, dinaphtho[2,1,8,7-defg:2',1',8',7'-ijkl]pentaphene, which does not yield a dioxo product under similar conditions. researchgate.net This comparative research allows scientists to develop a deeper understanding of structure-property relationships in polycyclic aromatic hydrocarbons. Such knowledge is essential for engineering new materials with tailored charge-carrying capacities, redox potentials, and stability for use in advanced electronic applications. researchgate.netacs.org

Future Research Directions and Unexplored Avenues

Synergistic Integration of Synthetic, Analytical, and Computational Approaches

The advancement of our understanding and application of dibenzo[fg,ij]pentaphene hinges on a deeply integrated research strategy that combines predictive computational modeling, innovative synthetic chemistry, and advanced analytical characterization. This synergistic approach allows for a more efficient and targeted exploration of the vast chemical space accessible from the this compound core.

Computational chemistry, particularly quantum chemistry methods, serves as a powerful predictive tool. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) can be used to forecast the electronic properties, reactivity, and spectral characteristics of hypothetical derivatives before their synthesis is attempted. nih.gov For instance, modeling can predict how the addition of specific functional groups will alter the HOMO-LUMO gap, thereby tuning the molecule's optical and electronic behavior. Quantum-chemical methods have already been used to assess the cyclic conjugation in the dianion of this compound, successfully explaining its reactivity with oxygen. researchgate.net Building on this, computational studies can guide synthetic chemists toward the most promising molecular targets, saving significant time and resources. usu.edu

Synthetic efforts will then focus on the efficient construction of these computationally-designed targets. This involves developing novel and refining existing synthetic protocols to functionalize the this compound core with precision. The synthesis of the this compound dianion and its subsequent oxidation to the 15,16-dioxo derivative demonstrates that the core is amenable to chemical transformation. researchgate.net Future work could expand upon this to introduce a wider array of functionalities.

Finally, advanced analytical techniques are required to characterize the newly synthesized molecules and validate the computational predictions. A combination of spectroscopic methods (e.g., NMR, UV-Vis, Infrared) and high-resolution mass spectrometry is essential for structural confirmation. nih.govsemanticscholar.org Furthermore, techniques such as cyclic voltammetry can probe the electrochemical properties, providing direct experimental data to compare with theoretical calculations. This iterative cycle of prediction, synthesis, and characterization is crucial for establishing robust structure-property relationships that will accelerate the development of this compound-based materials.

Table 1: Integrated Research Workflow for this compound

PhaseTechniques & ApproachesObjective
1. Design & Prediction Quantum Chemistry (DFT), Transition State Theory, Wavefunction Analysis. nih.govPredict electronic structure, HOMO/LUMO levels, reactivity sites, and spectral properties of novel derivatives. Guide synthetic targets.
2. Synthesis Multi-step organic synthesis, cross-coupling reactions, cyclization reactions. researchgate.netCreate target molecules with specific functional groups and topologies. Develop efficient and scalable synthetic routes.
3. Characterization NMR, Mass Spectrometry, IR Spectroscopy, UV-Vis Spectroscopy, Cyclic Voltammetry. usu.edunih.govConfirm molecular structure, evaluate optical and electrochemical properties, and validate computational models.

Exploration of Novel this compound Derivatives with Unique Topologies

The planar, all-benzenoid structure of this compound provides a versatile scaffold for the creation of new polycyclic aromatic systems with unique shapes and functionalities. Future synthetic research should focus on creating derivatives that extend the π-system or introduce non-planar geometries to induce novel material properties.

One promising avenue is the strategic addition of functional groups to the periphery of the pentaphene (B1220037) core. The electronic properties of polycyclic aromatic systems can be finely tuned through the introduction of electron-donating or electron-withdrawing substituents. chemrxiv.org For example, attaching donor groups like alkoxy or amino functions, or acceptor groups like cyano or nitro functions, could systematically modulate the band gap and redox potentials of this compound, tailoring it for specific electronic applications. researchgate.net

Furthermore, the synthesis of larger, more complex structures built upon the this compound unit is a key area for exploration. This could involve fusing additional aromatic rings to the existing framework to create extended two-dimensional nanographene segments. Another approach is to link multiple this compound units together through conjugated spacers, forming novel oligomers and polymers. These materials would possess distinct electronic and optical properties compared to the parent molecule. researchgate.net Introducing bulky substituents could also be used to control the intermolecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices. researchgate.net

Table 2: Potential this compound Derivatives and Their Target Properties

Derivative TypeExample Functionalization / TopologyTarget Property / Application
Electronically Tuned Attaching -NO₂ (acceptor) or -OCH₃ (donor) groups.Modulated HOMO/LUMO levels for organic electronics.
Extended π-Systems Fusing additional benzene (B151609) or thiophene (B33073) rings.Red-shifted absorption/emission for optoelectronics.
Oligomers/Polymers Linking units with ethynylene or vinylene bridges.High-performance conductive polymers.
Sterically Engineered Introducing bulky side chains (e.g., t-butyl, phenyl).Controlled solid-state packing for improved charge mobility.

Expanding Applications in Emerging Technologies

The inherent properties of this compound—its rigidity, planarity, and extensive π-conjugation—make it and its future derivatives highly attractive for a range of emerging technologies, particularly in the field of organic electronics. researchgate.net The ability to tailor its electronic properties through synthetic modification opens the door to high-performance devices. chemrxiv.orgresearchgate.net

One of the most promising areas is in organic field-effect transistors (OFETs) . The rigid structure of the pentaphene core is conducive to ordered molecular packing in thin films, which is essential for efficient charge transport. dntb.gov.ua By designing derivatives with appropriate substituents to enhance intermolecular interactions and solubility, it may be possible to develop high-mobility semiconductor materials for flexible and transparent electronics. researchgate.net

Another key application is in organic photovoltaics (OPVs) . Novel derivatives of this compound could be designed to function as either electron donor or acceptor materials in the active layer of a solar cell. researchgate.net By tuning the absorption spectrum and energy levels through chemical modification, these materials could be engineered to efficiently harvest solar energy. researchgate.net

Other potential applications include organic light-emitting diodes (OLEDs) , where the rigid structure could lead to stable, highly efficient emitters with sharp emission profiles. The development of functionalized this compound derivatives could also lead to new materials for chemical sensors, where changes in the electronic properties upon binding with an analyte can be used for detection. The unique structure and properties of this molecule provide a rich platform for innovation across the landscape of organic electronic devices. dntb.gov.ua

Table 3: Potential Technological Applications for this compound Derivatives

TechnologyKey Required PropertyRationale for this compound
Organic Field-Effect Transistors (OFETs) High charge carrier mobility, good film-forming ability.Rigid planar core promotes efficient intermolecular π-π stacking for charge transport. dntb.gov.ua
Organic Photovoltaics (OPVs) Broad solar spectrum absorption, suitable HOMO/LUMO energy levels.Tunable band gap through functionalization allows for optimization as a donor or acceptor material. researchgate.net
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yield, good thermal stability.The rigid aromatic structure can lead to high oscillator strength and stable device operation.
Chemical Sensors Sensitive response to specific analytes, signal transduction.The extended π-system's electronic properties can be perturbed by analyte binding, enabling detection.

Q & A

What are the established methods for synthesizing Dibenzo[fg,ij]pentaphene in laboratory settings?

Basic Research Question
this compound is synthesized via oxidative cyclodehydrogenation of oligophenylene precursors. A key method involves the Scholl reaction, which facilitates intramolecular dehydrogenation to form fused aromatic systems. For example, Kübel et al. (2000) demonstrated the synthesis of dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene through oxidative cyclodehydrogenation of a tailored oligophenylene precursor, yielding a planar polycyclic aromatic hydrocarbon (PAH) . Intermediate steps may include the formation of spiro-compounds and bifluorene diols, as seen in analogous PAH syntheses .

How is the structural characterization of this compound performed to confirm its molecular geometry?

Basic Research Question
Structural confirmation relies on X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and high-resolution electron microscopy. XRD analysis reveals crystal packing and planar geometry, while NMR (¹H and ¹³C) identifies proton environments and resonance patterns. For instance, Kübel et al. (2000) used XRD to validate the planar structure of this compound derivatives, confirming bond lengths and angles consistent with PAH frameworks . Electron diffraction further supplements structural analysis for large PAHs .

What experimental evidence exists regarding the carcinogenicity of this compound?

Advanced Research Question
Limited evidence exists for its carcinogenicity. A 1972 study by IARC evaluated subcutaneous injection in mice, showing tumorigenic potential, but no recent studies have expanded on this . Current assessments rely on structural analogs (e.g., dibenzo[a,e]pyrene) and recommend bioassays using standardized protocols (e.g., OECD TG 451) to evaluate genotoxicity and carcinogenic pathways. Discrepancies in data highlight the need for dose-response studies and metabolic activation models .

How does this compound function as a solvent polarity probe in fluorescence studies?

Advanced Research Question
Its fluorescence properties are influenced by solvent polarity due to variations in π-electron delocalization. Sander and Wise (NIST) demonstrated selective enhancement of fluorescence band I intensity in polar solvents, correlating with Kekulé resonance structures. For example, this compound exhibits probe behavior when its Kekulé count (SC = 25) aligns with solvent-induced electronic perturbations . Methodologically, fluorescence spectra are measured across solvents (e.g., hexane, ethanol), with excitation/emission wavelengths tracked to quantify solvatochromic shifts .

What computational methods are used to predict the electronic properties of this compound?

Advanced Research Question
Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulate electronic transitions, HOMO-LUMO gaps, and absorption spectra. Wang et al. (2005) applied these methods to analyze dibenzo[b,def]chrysene (a structural analog), identifying charge-transfer states and vibrational modes . For this compound, Gaussian or ORCA software packages optimize geometry and compute frontier molecular orbitals, with basis sets (e.g., B3LYP/6-31G*) validated against experimental UV-Vis data .

What challenges arise in synthesizing this compound derivatives, and how are they addressed?

Advanced Research Question
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Buckles et al. (1973) highlighted the use of Lewis acids (e.g., AlCl₃) to direct carbonium ion rearrangements in spiro-intermediates . Purification difficulties due to low solubility are mitigated via column chromatography with silica gel or gel permeation chromatography (GPC). Kübel et al. (2000) emphasized sublimation under reduced pressure to isolate high-purity PAHs .

How do resonance structures influence the electronic properties of this compound?

Advanced Research Question
Kekulé resonance structures dictate electron distribution and stability. Sander and Wise (NIST) correlated higher Kekulé counts (SC = 25–27) with enhanced probe behavior in solvent studies . Resonance forms delocalize π-electrons, reducing HOMO-LUMO gaps and increasing conductivity. Computational studies (DFT) map electron density to predict redox potentials and aromatic stabilization energies .

How do researchers address contradictions in experimental data for this compound?

Advanced Research Question
Contradictions (e.g., conflicting carcinogenicity or fluorescence results) are resolved via reproducibility protocols and meta-analysis. For carcinogenicity, IARC guidelines stress multi-species bioassays and mechanistic studies (e.g., Ames tests) . In fluorescence studies, calibration with reference probes (e.g., pyrene) and solvent standardization (HPLC-grade) reduce variability . Collaborative datasets, such as NIST’s PAH structure index, provide benchmark values for structural and spectral validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.